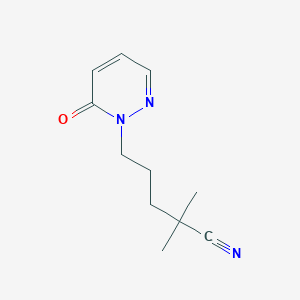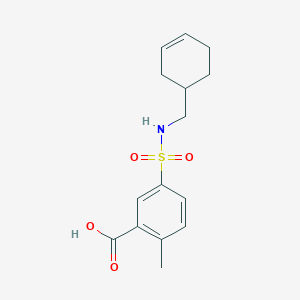
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a synthetic compound that belongs to the isoquinoline family. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific targets in the body, including enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been reported to bind to the active site of acetylcholinesterase, leading to the inhibition of its activity and subsequent increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid are diverse and depend on the specific target it interacts with in the body. For instance, its inhibition of cyclooxygenase-2 leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. On the other hand, its inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid in lab experiments is its high potency and selectivity towards specific targets, which makes it a valuable tool for studying the mechanisms of action of enzymes and receptors. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise to handle and store it safely.
Future Directions
For the use of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include its further exploration as a potential therapeutic agent for various diseases, including inflammation, pain, and cancer. Additionally, its potential use as a tool for studying the mechanisms of action of enzymes and receptors in the body warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its wider use in scientific research.
Synthesis Methods
The synthesis of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves the reaction of cyclopentanone with 4-chlorobenzoic acid in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent crystallization.
Scientific Research Applications
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess potent inhibitory effects on the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2.
properties
IUPAC Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-5-1-2-6-11)17-9-12-7-3-4-8-13(12)14(10-17)16(19)20/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZDHYHDNCWVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)


![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)